molecular formula C18H15ClFN3O2S B5019261 [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-methylcarbamimidothioate

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-methylcarbamimidothioate

Cat. No.: B5019261
M. Wt: 391.8 g/mol
InChI Key: TWGXDJIQAJPNNO-UHFFFAOYSA-N
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Description

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

IUPAC Name

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N'-methylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2S/c1-21-18(22-12-6-4-5-11(19)9-12)26-15-10-16(24)23(17(15)25)14-8-3-2-7-13(14)20/h2-9,15H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGXDJIQAJPNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NC1=CC(=CC=C1)Cl)SC2CC(=O)N(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidin-3-yl core, followed by the introduction of the fluorophenyl and chlorophenyl groups through substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency, often involving temperature regulation, solvent selection, and purification steps like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound may be investigated for its interactions with biological molecules and potential as a biochemical probe. Its ability to undergo various chemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate could be explored for its pharmacological properties. Researchers may study its potential as a therapeutic agent, focusing on its efficacy, safety, and mechanism of action in treating specific diseases.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique reactivity can be harnessed to create products with specific properties, such as improved stability or enhanced performance.

Mechanism of Action

The mechanism of action of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate include other pyrrolidin-3-yl derivatives with different substituents on the aromatic rings. Examples include:

  • [1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate
  • [1-(2-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-methylphenyl)-N’-methylcarbamimidothioate

Uniqueness

The uniqueness of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate lies in its specific combination of substituents, which confer distinct chemical and physical properties

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